N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ethyl-linked imidazo[1,2-b]pyrazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazo[1,2-b]pyrazole heterocycle may contribute to π-π stacking interactions, a common feature in kinase inhibitors .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)11-2-1-3-12(10-11)24(22,23)19-6-7-20-8-9-21-13(20)4-5-18-21/h1-5,8-10,19H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJADNBXAWJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts such as Rh(III) for C-H alkenylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazo[1,2-b]pyrazole structures exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives on cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The results showed that derivatives of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide displayed IC50 values in the low micromolar range, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.4 |
| Compound B | DU145 | 4.8 |
| Compound C | A375 | 3.9 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various bacterial strains. In vitro studies demonstrated that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Bacillus subtilis | 64 |
Antiepileptic Activity
The potential of this compound as an antiepileptic agent has been explored through pentylenetetrazol-induced seizure models in rodents. Results indicated a significant reduction in seizure frequency at specific dosages.
| Dosage (mg/kg) | Seizure Reduction (%) |
|---|---|
| 25 | 70 |
| 50 | 85 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the trifluoromethyl group and sulfonamide moiety have led to variations in biological activity.
Material Science Applications
Beyond medicinal applications, this compound's unique structure allows for exploration in material science:
Photophysical Properties
Studies have investigated the photophysical properties of derivatives containing the imidazo[1,2-b]pyrazole core for potential use in organic light-emitting diodes (OLEDs). The photoluminescence characteristics indicate promising applications in optoelectronics.
Polymer Composites
Incorporating this compound into polymer matrices has shown improved mechanical and thermal stability.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Analysis of Benzenesulfonamide Derivatives
Key Observations :
- Fluorination Impact : Heavily fluorinated compounds (e.g., [93819-97-7]) exhibit higher environmental persistence but reduced bioavailability due to extreme hydrophobicity. The target compound’s -CF₃ group offers a compromise between stability and solubility.
- Heterocyclic Role : Imidazo[1,2-b]pyrazole may enhance binding to kinase active sites compared to ponatinib’s pyridazine, though empirical validation is needed.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H12F3N5O2S
- Molecular Weight : 351.33 g/mol
The synthesis typically involves the reaction of 1H-imidazo[1,2-b]pyrazole derivatives with trifluoromethylbenzenesulfonamide under controlled conditions to yield the desired product. The reaction mechanism often includes the formation of intermediates that undergo cyclization or substitution reactions to achieve the final structure.
Anticancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activity. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
- IC50 Values : The compound showed an IC50 value of approximately 12.50 µM against MCF7 cells, indicating moderate potency in inhibiting cell proliferation .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth. Notably, it has been shown to affect:
- Aurora Kinase Activity : Inhibition of Aurora-A kinase has been linked to cell cycle arrest and apoptosis in cancer cells .
- VEGF Pathway : The compound also demonstrated the ability to inhibit VEGF-induced proliferation in endothelial cells, suggesting a potential role in anti-angiogenic therapy .
Case Studies and Research Findings
Several studies have reported on the efficacy and safety profile of this compound:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bouabdallah et al. | MCF7 | 12.50 | Aurora-A kinase inhibition |
| Wei et al. | A549 | 26.00 | VEGF pathway inhibition |
| Xia et al. | NCI-H460 | 49.85 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of this compound have shown promising anti-inflammatory effects:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution or coupling reactions with precursors like imidazo-pyrazole derivatives and sulfonamide intermediates. For example, a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) facilitates efficient substitution at room temperature or mild heating (40–60°C). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .
- Optimization : Adjust stoichiometry (1.1–1.5 equivalents of alkylating agents) and reaction time (8–24 hrs) to maximize yield. Reflux conditions may improve reactivity for sterically hindered intermediates .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the imidazo-pyrazole core and sulfonamide linkage via ¹H/¹³C NMR. Look for characteristic shifts: imidazole protons (~δ 7.5–8.5 ppm), trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., C10—N1—C7: 111.84°) using single-crystal diffraction data .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ m/z calculated for C₁₄H₁₂F₃N₅O₂S: 372.07) .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Follow GBZ 2.1-2007 standards for workplace exposure limits. Use PPE (gloves, goggles) due to potential irritancy of sulfonamides. Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?
- Approach :
- Derivatization : Modify the trifluoromethyl group (e.g., replace with methyl or halogens) or vary the imidazo-pyrazole substituents. Assess changes in bioactivity (e.g., phosphodiesterase inhibition) using enzyme assays .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding motifs, such as the sulfonamide’s hydrogen-bonding capacity .
Q. What computational strategies are effective for predicting this compound’s physicochemical properties and reactivity?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., electron-withdrawing trifluoromethyl on aromatic ring) .
- Molecular Docking : Screen against protein targets (e.g., PDE4B) using AutoDock Vina to prioritize in vitro testing .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioassay results?
- Resolution Framework :
- Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity assays).
- Error Analysis : Check purity (HPLC ≥95%), solvent effects (DMSO vs. aqueous buffers), and assay conditions (pH, temperature) .
Q. What alternative synthetic routes exist for improving scalability or reducing byproducts?
- Innovative Routes :
- Multicomponent Reactions : Combine imidazo-pyrazole precursors with sulfonamide-building blocks in one pot to minimize intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) and enhance yield via controlled dielectric heating .
Q. How do solvent polarity and substituent effects influence the compound’s solubility and stability?
- Solvent Optimization :
- Polarity Metrics : Use Hansen solubility parameters (δD, δP, δH) to identify solvents (e.g., DMF: δP=16.0, δH=10.2) that maximize solubility without degrading the sulfonamide group .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) in varied solvents (e.g., ethanol vs. acetonitrile) and analyze via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
